Cas no 43111-31-5 (2-(2-Chlorophenoxy)acetonitrile)

2-(2-Chlorophenoxy)acetonitrile is a versatile organic compound with the molecular formula C₈H₆ClNO. It features a chlorophenoxy moiety linked to an acetonitrile group, making it a valuable intermediate in synthetic organic chemistry. This compound is particularly useful in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactive nitrile functionality and aromatic chlorination. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step syntheses. The presence of both electron-withdrawing (chloro) and electron-donating (phenoxy) groups allows for selective functionalization, enabling tailored modifications for target applications. Proper handling is advised due to potential toxicity and reactivity.
2-(2-Chlorophenoxy)acetonitrile structure
43111-31-5 structure
Product Name:2-(2-Chlorophenoxy)acetonitrile
CAS No:43111-31-5
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD00017331
CID:89529
PubChem ID:521134
Update Time:2025-05-19

2-(2-Chlorophenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorophenoxyacetonitrile
    • 2-(2-Chlorophenoxy)acetonitrile
    • (2-Chlorophenoxy)-acetonitrile
    • 2-(2-Chlorophenoxy)-acetonitrile
    • 43111-31-5
    • A826158
    • AC-7261
    • FS-1692
    • DTXSID10334560
    • Acetonitrile,2-(2-chlorophenoxy)-
    • FT-0611992
    • FT-0611993
    • SY005438
    • AKOS000187688
    • MFCD00017331
    • (o-Chlorophenoxy)acetonitrile
    • SCHEMBL4293680
    • CS-0312688
    • JWRJGSQLKHGQOT-UHFFFAOYSA-N
    • J-505583
    • AC7530
    • DB-016318
    • MDL: MFCD00017331
    • Inchi: 1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
    • InChI Key: JWRJGSQLKHGQOT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OCC#N
    • BRN: 2089865

Computed Properties

  • Exact Mass: 167.01400
  • Monoisotopic Mass: 167.013792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 33

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2295 (rough estimate)
  • Boiling Point: 108-110 °C (1 mmHg)
  • Flash Point: 109-110℃/1mm
  • Refractive Index: 1.5425-1.5445
  • PSA: 33.02000
  • LogP: 2.24238
  • Solubility: Not determined

2-(2-Chlorophenoxy)acetonitrile Security Information

  • Hazardous Material transportation number:3276
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Packing Group:III
  • Hazard Level:6.1
  • Risk Phrases:R20/21/22
  • Packing Group:III
  • Safety Term:6.1

2-(2-Chlorophenoxy)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(2-Chlorophenoxy)acetonitrile Production Method

2-(2-Chlorophenoxy)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:43111-31-5)2-(2-Chlorophenoxy)acetonitrile
Order Number:A826158
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):212.0
Email:sales@amadischem.com

Additional information on 2-(2-Chlorophenoxy)acetonitrile

Professional Introduction to 2-(2-Chlorophenoxy)acetonitrile (CAS No. 43111-31-5)

2-(2-Chlorophenoxy)acetonitrile, with the chemical formula C₈H₆ClNO, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 43111-31-5, has garnered attention due to its versatile applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural framework of 2-(2-Chlorophenoxy)acetonitrile consists of a chlorophenyl group linked to an acetonitrile moiety through a phenoxy bridge. This configuration imparts unique reactivity, making it a valuable building block for constructing more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, which are exploited in various synthetic pathways.

In recent years, 2-(2-Chlorophenoxy)acetonitrile has been extensively studied for its role in the synthesis of pharmacologically active compounds. One notable area of research involves its utilization as a key intermediate in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 2-(2-Chlorophenoxy)acetonitrile, researchers have been able to develop potent inhibitors that target specific kinases, offering promising therapeutic avenues.

Moreover, the compound has shown potential in the synthesis of agrochemicals. Its structural features make it suitable for designing novel herbicides and pesticides that exhibit high efficacy while minimizing environmental impact. The phenoxy group, in particular, is known to enhance binding affinity to biological targets, which is a critical factor in the development of effective agrochemicals.

The latest advancements in computational chemistry have further enhanced the understanding of 2-(2-Chlorophenoxy)acetonitrile's reactivity. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict the binding affinities and metabolic stability of derivatives of 2-(2-Chlorophenoxy)acetonitrile, thereby accelerating the drug discovery process.

In addition to its pharmaceutical applications, 2-(2-Chlorophenoxy)acetonitrile has been explored in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymers with unique properties. These polymers find applications in various sectors, including electronics and coatings, where their thermal stability and chemical resistance are highly valued.

The synthesis of 2-(2-Chlorophenoxy)acetonitrile typically involves multi-step organic reactions, starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes have been particularly effective in enhancing yield and reducing byproduct formation, thereby aligning with green chemistry principles.

Ongoing research continues to uncover new applications for 2-(2-Chlorophenoxy)acetonitrile. For instance, studies are being conducted to evaluate its potential as a ligand in coordination chemistry. The compound's ability to form stable complexes with metal ions has opened up possibilities for designing catalysts with enhanced performance in various chemical transformations.

The safety and handling of 2-(2-Chlorophenoxy)acetonitrile are also areas of focus. While it is not classified as a hazardous material under standard regulations, proper protocols must be followed to ensure safe handling in laboratory and industrial settings. This includes using appropriate personal protective equipment and ensuring adequate ventilation during storage and processing.

In conclusion, 2-(2-Chlorophenoxy)acetonitrile (CAS No. 43111-31-5) is a multifunctional compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry. As research continues to evolve, the potential uses of this compound are expected to expand further, contributing to advancements in various scientific fields.

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Amadis Chemical Company Limited
(CAS:43111-31-5)2-(2-Chlorophenoxy)acetonitrile
A826158
Purity:99%
Quantity:100g
Price ($):212.0
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